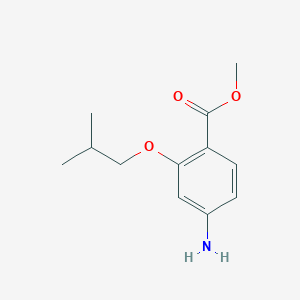

4-Amino-2-isobutoxybenzoic acid methyl ester

Description

Background and Significance of 4-Amino-2-isobutoxybenzoic Acid Methyl Ester

This compound stands as a notable example of modern organic compound development, characterized by its complex molecular architecture and diverse functional applications. The compound belongs to the classification of aromatic compounds due to its benzene ring structure and falls under the category of carboxylic acid derivatives, specifically as an ester. The presence of both amino and isobutoxy groups further categorizes it as an amine derivative, contributing to its unique chemical properties and reactivity patterns.

The significance of this compound extends beyond its structural complexity to encompass its practical applications in chemical synthesis and pharmaceutical development. Research has indicated that compounds with similar structures demonstrate considerable potential in biological systems, making this compound a subject of interest for medicinal chemistry applications. The compound's ability to undergo various chemical transformations, including hydrolysis and oxidation reactions, enhances its utility as a synthetic intermediate.

The molecular structure of this compound features distinct functional groups that contribute to its chemical behavior. The amino group provides nucleophilic properties, while the isobutoxy group introduces steric considerations that influence the compound's reactivity. The methyl ester functionality serves as a protecting group and activation site for further chemical modifications, making this compound particularly valuable in multi-step synthetic processes.

Table 1: Physical and Chemical Properties of this compound

Historical Context of Benzoic Acid Derivatives in Chemical Research

The historical development of benzoic acid derivatives traces back to the sixteenth century when benzoic acid was first discovered by Nostradamus in 1556 through the distillation process from benzoin gum. Subsequently, A. pedemontanus in 1560 and B. de Vigenere in 1596 provided additional descriptions of benzoic acid, establishing the foundation for future research into benzoic acid derivatives. The composition of benzoic acid was later determined by Friedrich Wöhler and Justus von Liebig, who also investigated the relationship between benzoic acid and hippuric acid.

The antifungal qualities of benzoic acid were identified by Salkowski in 1875, marking a significant milestone in understanding the biological properties of benzoic acid derivatives. This discovery opened new avenues for research into the therapeutic applications of benzoic acid compounds and their derivatives. The historical progression from simple benzoic acid to complex derivatives like this compound represents centuries of chemical advancement and understanding.

Benzoic acid and its derivatives are widely distributed in nature and have been extensively studied for their various biological properties, including antidiabetic, anti-inflammatory, antioxidant, anticancer, antimutagenic, and antiplatelet activities. These compounds have also found applications as preservatives in drugs, cosmetic products, pharmaceuticals, food, and beverages. The evolution of benzoic acid chemistry has led to the development of increasingly sophisticated derivatives with enhanced properties and targeted applications.

The industrial production methods for benzoic acid derivatives were initially developed in the late 1800s, based on the hydrolysis of benzotrichloride or the decarboxylation of phthalic anhydride. Modern production techniques rely on the oxidation of toluene with air, which has displaced earlier dichromate and nitric acid oxidation processes. This evolution in production methods has enabled the large-scale synthesis of benzoic acid derivatives, facilitating research into compounds like this compound.

Table 2: Historical Milestones in Benzoic Acid Derivative Research

Position of this compound in Modern Organic Chemistry

This compound occupies a prominent position in contemporary organic chemistry as a sophisticated example of multi-functional organic compounds. The compound's structure incorporates multiple reactive sites that enable diverse chemical transformations, making it valuable for synthetic organic chemists working on complex molecular architectures. Its classification as both an aromatic compound and a carboxylic acid derivative positions it at the intersection of several important chemical families.

The synthesis of this compound typically involves esterification reactions that require careful control of reaction conditions to maximize yield and minimize side reactions. The esterification process can utilize different reagents and conditions to achieve the desired methyl ester form, with reaction conditions typically requiring maintenance of specific temperature ranges to prevent premature hydrolysis of the ester. Research has documented that maintaining temperatures between -15°C to +10°C during workup procedures can prevent undesired side reactions.

Modern applications of this compound extend into pharmaceutical research, where its unique chemical properties make it a subject of interest for medicinal chemistry applications. The compound's ability to undergo hydrolysis, oxidation, and other chemical transformations provides synthetic chemists with multiple pathways for further molecular modifications. Hydrolysis reactions typically require acidic or basic conditions to facilitate the cleavage of the ester bond, while oxidation reactions may involve mild conditions to avoid degradation of sensitive functional groups.

The compound's mechanism of action involves its interaction with biological targets at a molecular level, although research indicates that compounds with similar structures demonstrate varying degrees of biological activity. The presence of the amino group, isobutoxy substitution, and methyl ester functionality creates a unique molecular environment that influences the compound's chemical and biological behavior. This structural complexity has made this compound a valuable research tool for understanding structure-activity relationships in organic chemistry.

Contemporary research into benzoic acid derivatives has demonstrated the effectiveness of advanced catalytic systems for hydrogenation reactions. Recent studies have shown that platinum supported on titanium dioxide catalysts achieve remarkable activity for hydrogenation of benzoic acid derivatives, with turnover frequencies reaching 4490 h⁻¹ at 80°C and 50 bar hydrogen pressure. These developments have implications for the synthesis and modification of compounds like this compound, providing new synthetic pathways and reaction conditions.

Table 3: Chemical Reactivity and Synthetic Applications

| Reaction Type | Conditions | Applications | Reference |

|---|---|---|---|

| Esterification | Controlled temperature and pH | Synthesis of methyl ester | |

| Hydrolysis | Acidic or basic conditions | Cleavage of ester bond | |

| Oxidation | Mild conditions | Functional group modification | |

| Hydrogenation | Pt/TiO₂ catalyst, 80°C, 50 bar H₂ | Aromatic ring reduction |

Properties

IUPAC Name |

methyl 4-amino-2-(2-methylpropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWWZSUELRKTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-2-isobutoxybenzoic acid methyl ester (commonly referred to as 4-AIBBME) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-AIBBME is characterized by the following chemical structure:

- Chemical Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

The presence of an amino group and an isobutoxy side chain contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of 4-AIBBME exhibit significant antimicrobial properties. A study screened various compounds, including 4-AIBBME, for their ability to disrupt bacterial cell membranes. The results showed that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |

|---|---|---|

| 4-AIBBME | Moderate (MIC = 32 µg/mL) | Low (MIC = 128 µg/mL) |

| Derivative A | High (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |

| Derivative B | Low (MIC = 64 µg/mL) | High (MIC = 32 µg/mL) |

Anticancer Activity

4-AIBBME has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

The mechanism through which 4-AIBBME exerts its anticancer effects involves the inhibition of the c-Myc-Max protein-protein interaction, a critical pathway in cancer biology. Disruption of this interaction prevents transcriptional activation of genes essential for cell proliferation and survival.

Study on c-Myc Inhibition

In a focused library screening, several derivatives of 4-AIBBME were evaluated for their ability to disrupt c-Myc-Max/DNA complexes using an electrophoretic mobility shift assay (EMSA). The results indicated that specific modifications to the compound significantly enhanced its inhibitory potency.

| Compound | IC50 (µM) | Complete Disruption (%) |

|---|---|---|

| 4-AIBBME | >100 | 20 |

| Derivative C | 25 | 90 |

| Derivative D | 5.6 | 100 |

The most potent derivative showed complete disruption at an IC50 value of 5.6 µM, highlighting the importance of structural modifications in enhancing biological activity.

Discussion

The biological activities of 4-AIBBME suggest its potential as a therapeutic agent in both antimicrobial and anticancer applications. Its ability to inhibit critical protein interactions involved in tumorigenesis presents opportunities for developing novel anticancer drugs.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-amino-2-isobutoxybenzoic acid methyl ester with related benzoic acid derivatives:

Key Observations:

Substituent Effects: The isobutoxy group in the target compound enhances lipophilicity compared to smaller substituents like methoxy (-OCH₃) or hydroxyl (-OH). This may improve membrane permeability in biological systems but reduce aqueous solubility . Acetamido groups (e.g., in ) reduce basicity compared to free amino groups, altering hydrogen-bonding capacity .

Molecular Weight Trends :

- Bulky substituents (e.g., isobutoxy) significantly increase molecular weight, which may impact pharmacokinetic properties like absorption and metabolism .

Preparation Methods

Esterification of 4-Amino-2-isobutoxybenzoic Acid

The most direct and commonly reported method for preparing 4-amino-2-isobutoxybenzoic acid methyl ester is the esterification of its corresponding acid, 4-amino-2-isobutoxybenzoic acid. This process involves the conversion of the carboxylic acid group into a methyl ester, typically using methanol under acidic conditions.

Key aspects of the esterification process:

Reagents and Conditions: Methanol is used as the esterifying agent, often in the presence of an acid catalyst such as hydrochloric acid to facilitate the reaction.

Temperature Control: Maintaining the reaction or workup temperature between -15°C and +10°C is critical to prevent premature hydrolysis of the ester product and to optimize yield.

pH Adjustment: After esterification, adjusting the pH of the reaction mixture to a range of 4 to 9, commonly by adding aqueous bases like potassium hydroxide or sodium hydroxide (4–6% w/w solutions), helps in isolating the ester product efficiently.

Extraction: The ester product is typically extracted into an organic phase, sometimes aided by salt saturation of the aqueous phase (e.g., with sodium chloride) to improve phase separation.

Yield: Under optimized conditions, yields exceeding 85%, and preferably above 88%, have been reported.

| Step | Description |

|---|---|

| Starting Material | 4-Amino-2-isobutoxybenzoic acid |

| Esterifying Agent | Methanol |

| Catalyst | Hydrochloric acid |

| Temperature Range | -15°C to +10°C (workup) |

| pH Adjustment | 4 to 9 (using aqueous base solutions like KOH or NaOH) |

| Extraction Solvent | Organic solvents such as toluene or aromatic hydrocarbons |

| Yield | >85%, preferably >88% |

This method aligns with general esterification protocols used for related amino-substituted benzoic acids, ensuring mild conditions that preserve sensitive functional groups and minimize side reactions.

Reaction Conditions and Stability Considerations

Hydrolysis Sensitivity: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, necessitating careful pH and temperature control during synthesis and workup to prevent degradation.

Oxidation and Side Reactions: Mild conditions are recommended to avoid oxidation of the amino group or other sensitive moieties.

Purification: Post-reaction, the ester is typically purified by extraction and may require recrystallization or chromatographic methods to achieve high purity for research or pharmaceutical use.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 4-Amino-2-isobutoxybenzoic acid |

| Key Reaction | Esterification with methanol in presence of hydrochloric acid |

| Temperature Range | Reaction and workup between -15°C and +10°C |

| pH Control | Adjusted to 4–9 using aqueous bases (KOH or NaOH) |

| Solvent for Extraction | Organic solvents such as toluene, sometimes assisted by salt saturation in aqueous phase |

| Yield | Typically >85%, with optimized processes achieving >88% |

| Stability Considerations | Avoid hydrolysis and oxidation by controlling pH and temperature |

| Alternative Methods | Alkylation of hydroxybenzoates with isobutyl bromide; catalytic hydrogenation (less common) |

Research Findings and Practical Notes

The esterification method described is widely accepted and documented for similar amino-substituted benzoic acid derivatives, ensuring reproducibility and scalability.

The temperature and pH control during workup are crucial to prevent ester hydrolysis, which can significantly reduce yield and complicate purification.

The isobutoxy group introduction via alkylation precedes esterification and requires careful selection of base and solvent to maximize substitution efficiency without side reactions.

While alternative synthetic routes exist, including catalytic hydrogenation and oxime reduction, these are less favored for the isobutoxy-substituted compounds due to harsher conditions and lower ecological or economic attractiveness.

Q & A

Q. What are the validated methods for synthesizing 4-amino-2-isobutoxybenzoic acid methyl ester, and how can reaction efficiency be monitored?

- Answer : The compound can be synthesized via esterification of 4-amino-2-isobutoxybenzoic acid with methanol under acidic catalysis (e.g., HCl). Reflux conditions (~60–80°C) are typically employed to ensure complete conversion . Reaction progress is monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) to track esterification completion. For GC/MS analysis, retention time matching and library spectral comparisons (e.g., Wiley library) are critical for identifying intermediates and final products .

Q. How can researchers characterize the purity and structural identity of this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the isobutoxy group (δ ~1.0–1.2 ppm for CH(CH₂)₂) and ester carbonyl (δ ~170 ppm in ¹³C NMR). Mass spectrometry (EI-MS) should show a molecular ion peak matching the molecular weight (C₁₂H₁₇NO₃, calculated 235.12 g/mol) .

Q. What are the solubility properties of this compound in common solvents?

- Answer : Based on analogous esters (e.g., 4-aminobenzoic acid methyl ester), the compound is likely sparingly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Solubility testing should be conducted at 25°C with sonication to ensure equilibration .

Q. What storage conditions are optimal for maintaining compound stability?

- Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to minimize moisture exposure. Stability assessments via periodic HPLC analysis are advised to detect degradation products (e.g., free benzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in GC/MS data when analyzing degradation byproducts?

- Answer : Contradictions may arise from co-eluting peaks or isomer formation. Use a polar cyanosilicone capillary column (e.g., SP-2560) for enhanced resolution of esters and acids. Confirm peak identities via spiking experiments with authentic standards and tandem MS (MS/MS) for fragmentation pattern matching . Adjust temperature gradients to separate isomers (e.g., cis/trans or positional variants) .

Q. What experimental strategies are recommended for probing the biological activity of this compound?

- Answer : Screen for enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) using in vitro assays (e.g., fluorometric or colorimetric kits). Structural analogs of benzoic acid esters have shown affinity for COX-2 due to hydrophobic and hydrogen-bonding interactions . Molecular docking studies (using software like AutoDock Vina) can predict binding modes to prioritize targets .

Q. How can synthesis yields be optimized for scale-up without compromising purity?

- Answer : Implement continuous flow reactors to enhance heat and mass transfer, reducing side reactions (e.g., ester hydrolysis). Catalytic acid concentration (e.g., H₂SO₄ vs. HCl) and reaction time should be optimized via design of experiments (DoE). Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .

Q. What methodologies are suitable for studying aqueous stability under physiological conditions?

- Answer : Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots are analyzed at intervals (0, 24, 48, 72 hours) using LC-MS to quantify intact ester and hydrolysis products (e.g., 4-amino-2-isobutoxybenzoic acid). Apparent first-order degradation kinetics can model shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.